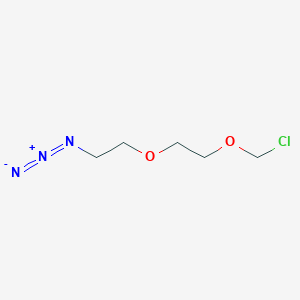

1-Azido-2-(2-(chloromethoxy)ethoxy)ethane

Description

1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is a synthetic organic compound characterized by an azide (-N₃) group and a chloromethoxy (-OCH₂Cl) substituent linked via a diethylene glycol-like chain. This structure makes it valuable in click chemistry, polymer science, and pharmaceutical synthesis, where its azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Its chloromethoxy group provides a reactive site for further functionalization, distinguishing it from analogs with non-halogenated substituents.

Properties

Molecular Formula |

C5H10ClN3O2 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

1-azido-2-[2-(chloromethoxy)ethoxy]ethane |

InChI |

InChI=1S/C5H10ClN3O2/c6-5-11-4-3-10-2-1-8-9-7/h1-5H2 |

InChI Key |

YONNHTKGMRWOKH-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCl)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(chloromethoxy)ethanol and sodium azide.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

Synthetic Route: The 2-(chloromethoxy)ethanol is reacted with sodium azide to introduce the azido group, resulting in the formation of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane. The reaction can be represented as follows[ \text{ClCH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{NaN}_3 \rightarrow \text{N}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{Cl} ]

Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Azido-2-(2-(chloromethoxy)ethoxy)ethane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The chloromethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under suitable conditions.

Scientific Research Applications

1-Azido-2-(2-(chloromethoxy)ethoxy)ethane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Bioconjugation: The azido group allows for bioconjugation with biomolecules, making it useful in the development of diagnostic tools and targeted drug delivery systems.

Medicinal Chemistry: It is explored for its potential in medicinal chemistry, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is primarily based on the reactivity of its functional groups:

Azido Group: The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is widely used in click chemistry for the synthesis of complex molecules.

Chloromethoxy Group:

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Chloromethoxy vs. Methoxy/Ethoxy : The chloromethoxy group increases molecular weight and reactivity compared to methoxy/ethoxy analogs. Chlorine’s electronegativity enhances susceptibility to nucleophilic substitution, enabling downstream modifications .

- Fluoro vs.

- Physical State : Most short-chain analogs are liquids at room temperature, facilitating handling in synthetic workflows .

Reactivity Insights :

- Chloromethoxy Group : The Cl atom in 1-azido-2-(2-(chloromethoxy)ethoxy)ethane allows for efficient nucleophilic displacement (e.g., with amines or azides), making it a versatile intermediate .

- Bromo vs. Chloro : Bromoethoxy analogs exhibit higher reactivity in alkylation reactions due to Br’s superior leaving-group ability compared to Cl .

- Fluoro Derivatives : Fluorine’s low polarizability and strong C-F bond limit reactivity, favoring applications in stable radiotracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.